(4-Acetamidophenyl) 2,6-difluorobenzoate
Description
(4-Acetamidophenyl) 2,6-difluorobenzoate is a fluorinated aromatic ester derivative characterized by a 2,6-difluorobenzoate group linked to a 4-acetamidophenyl moiety. The 2,6-difluorobenzoate group is known for its electron-withdrawing properties, which influence reactivity and biological activity .
Properties
IUPAC Name |
(4-acetamidophenyl) 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c1-9(19)18-10-5-7-11(8-6-10)21-15(20)14-12(16)3-2-4-13(14)17/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYSSVFCPXEQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354723 | |
| Record name | (4-acetamidophenyl) 2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5363-88-2 | |
| Record name | (4-acetamidophenyl) 2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl) 2,6-difluorobenzoate typically involves the esterification of 4-acetamidophenol with 2,6-difluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of (4-Acetamidophenyl) 2,6-difluorobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenyl) 2,6-difluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and 2,6-difluorobenzoic acid.
Substitution: The fluorine atoms on the benzoate ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to hydrolysis and substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at elevated temperatures.
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under appropriate conditions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
Hydrolysis: 4-Acetamidophenol and 2,6-difluorobenzoic acid.
Substitution: Products depend on the nucleophile used, such as 4-acetamidophenyl 2,6-diaminobenzoate or 4-acetamidophenyl 2,6-dithiobenzoate.
Scientific Research Applications
(4-Acetamidophenyl) 2,6-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Acetamidophenyl) 2,6-difluorobenzoate exerts its effects involves its interaction with specific molecular targets. The acetamidophenyl group can form hydrogen bonds with active sites of enzymes, while the difluorobenzoate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The 2,6-difluoro substitution enhances stability and modulates reactivity in catalytic processes (e.g., nickel-catalyzed decarboxylation yields 39% for allyl 2,6-difluorobenzoate) .
- Synthetic efficiency : Allyl esters of 2,6-difluorobenzoate achieve high yields (>90%) under mild conditions compared to trifluorobenzoates .
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